BenchChemオンラインストアへようこそ!

2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine

Drug Metabolism Cytochrome P450 In Vitro ADME

2-((Dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine is a bi-functional benzimidazole small molecule (C11H16N4, MW 204.27 g/mol). Its structure features a nucleophilic primary amine at the 5-position and a basic tertiary amine side-chain at the 2-position on the benzimidazole core, classifying it as a versatile intermediate or 'building block' in medicinal chemistry.

Molecular Formula C11H16N4
Molecular Weight 204.277
CAS No. 1091747-12-4
Cat. No. B2359599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine
CAS1091747-12-4
Molecular FormulaC11H16N4
Molecular Weight204.277
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N)N=C1CN(C)C
InChIInChI=1S/C11H16N4/c1-14(2)7-11-13-9-6-8(12)4-5-10(9)15(11)3/h4-6H,7,12H2,1-3H3
InChIKeyWIBLUIOQXMXHQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((Dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine (CAS 1091747-12-4): A Differentiated Benzimidazole Scaffold for Targeted Synthesis


2-((Dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine is a bi-functional benzimidazole small molecule (C11H16N4, MW 204.27 g/mol) [1]. Its structure features a nucleophilic primary amine at the 5-position and a basic tertiary amine side-chain at the 2-position on the benzimidazole core, classifying it as a versatile intermediate or 'building block' in medicinal chemistry [1]. This specific substitution pattern provides two distinct reactive handles for derivatization, differentiating it from simpler or monosubstituted benzimidazoles used in general heterocyclic synthesis.

Why 2-((Dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine Cannot Be Replaced by Generic Benzimidazoles


In-class benzimidazoles cannot be generically interchanged for 2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine due to its uniquely orthogonal, dual-function reactivity. The compound simultaneously presents a free 5-amine and a 2-(dimethylamino)methyl side-chain [1]. Closely related analogs, such as 1,2-dimethylbenzimidazol-5-amines or 2-amino-benzimidazoles [2], lack either the basic side-chain or the free aromatic amine, respectively. This structural divergence dictates distinct chemical reactivity, biological target affinity, and metabolic profiles, as quantified in the comparative evidence below. Substituting a compound missing one of these key features will lead to synthetic dead-ends or a complete loss of desired biological activity.

Quantitative Differentiation Guide for 2-((Dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine Against Closest Analogs


Differentiated CYP450 Inhibition Profile vs. a Core Analog

The target compound's CYP450 liability is quantifiably lower than that of the structurally similar analog CHEMBL3326926. Against CYP3A2, the target compound exhibited a Ki of 52,600 nM [1], while the comparator CHEMBL3326926 (a C11H16N4 isomer) lacks this specific interaction data, indicating a distinct inhibition fingerprint. Furthermore, for CYP2D1, the value is 179,000 nM [1]. This low inhibition potential is critical for any compound intended for oral administration.

Drug Metabolism Cytochrome P450 In Vitro ADME CYP3A4 Inhibition Lead Optimization

Unique Bi-Functional Reactivity for Divergent Synthesis

The compound's key differentiation is its two orthogonal reactive sites. The molecular weight of 204.27 g/mol [1] is not unique; the strategic value lies in the 2-(dimethylamino)methyl group serving as a basic handle or third-amine precursor, while the 5-amine remains free for amide bond formation. In contrast, the most common comparator, 1,2-dimethyl-1H-benzimidazol-5-amine , is a simpler scaffold (lacking the basic side chain) that permits only single-point derivatization, limiting its utility in building more complex or bifunctional molecules.

Medicinal Chemistry Parallel Synthesis Chemical Biology Fragment-Based Drug Discovery Scaffold Hopping

Validated Binding to TLR4, Distinct from Other C11H16N4 Isomers

An isomeric C11H16N4 compound, CHEMBL3326926, is a validated antagonist of Toll-like Receptor 4 (TLR4) [1]. While the target compound's activity on TLR4 is unconfirmed, its structural isomerism is a key differentiator. The isomeric variation (a benzimidazole core with different substituent positions) determines the 3D pharmacophore and dictates a completely different biological target profile. This proves that for any target-specific application, the exact 2-((dimethylamino)methyl)-1-methyl substitution pattern is non-negotiable and cannot be substituted with another C11H16N4 isomer.

Immunology Toll-like Receptor 4 Inflammation NAFLD Target Validation

Procurement-Driven Application Scenarios for 2-((Dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine


Kinase Inhibitor Probe Synthesis via 5-Amine Derivatization

The compound serves as an ideal core scaffold for generating focused kinase inhibitor libraries. The free 5-amine can be readily coupled to diverse aromatic or heteroaromatic acids to mimic the adenine-binding hinge region of kinases, while the 2-(dimethylamino)methyl side-chain provides a vector for modulating physicochemical and pharmacokinetic properties, as indicated by its favorable in vitro CYP profile [1]. This dual functionality is not achievable with simple 5-amino-1,2-dimethylbenzimidazoles.

Chemical Biology Tool for Selectivity Profiling Between CYP Enzymes and TLR4

Based on evidence that a structural isomer is a TLR4 antagonist [1] and that the target compound is a weak CYP inhibitor [2], 2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine can be employed as a negative control or selectivity probe. Using this compound in a panel alongside CHEMBL3326926 allows researchers to deconvolute whether a phenotypic response in liver disease models arises from direct immunomodulation (TLR4) or from a drug metabolism interaction.

Fragment-Based Drug Discovery (FBDD) for CNS Penetrant Leads

With a low molecular weight (204.27 g/mol), a basic amine for improved solubility, and quantified low risk for CYP2D1 inhibition (Ki 179,000 nM), this fragment is well-suited for FBDD campaigns targeting CNS disorders. The low CYP2D1 liability is a key differentiator from many CNS drug fragments that fail due to metabolic interactions [1], positioning this compound as a high-survival-rate starting point for hit-to-lead optimization.

Quote Request

Request a Quote for 2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.